molecular formula C14H15BrN2 B8092757 1-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole

1-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole

Cat. No.: B8092757
M. Wt: 291.19 g/mol
InChI Key: NGVYCIWRBOTRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole (CAS 934223-56-0) is a high-purity organic compound with the molecular formula C 14 H 15 BrN 2 and a molecular weight of 291.19 g/mol . This chemical serves as a versatile synthetic intermediate in organic and medicinal chemistry. Its primary application is in pharmaceutical research, where it plays a crucial role in constructing nitrogen-containing heterocyclic systems . The core benzo[d]imidazole structure is valuable for designing potential therapeutics, particularly for targeting central nervous system disorders and inflammatory conditions . The reactive bromo substituent at the 2-position enables further structural diversification through metal-catalyzed cross-coupling reactions, allowing researchers to introduce a wide variety of functional groups for drug optimization and discovery . Additionally, this compound is used in the synthesis of imidazole-based ligands for metal-catalyzed reactions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-benzyl-2-bromo-4,5,6,7-tetrahydrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c15-14-16-12-8-4-5-9-13(12)17(14)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVYCIWRBOTRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(N2CC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Cyclocondensation Approaches

The benzimidazole core is traditionally synthesized via acid-catalyzed cyclocondensation of o-phenylenediamine with carbonyl compounds. For 1-benzyl-2-bromo derivatives, this method requires pre-functionalized intermediates. A two-step protocol is typically employed:

  • Bromination of Tetrahydrobenzimidazole :
    Tetrahydrobenzimidazole is treated with brominating agents such as N-bromosuccinimide (NBS) or HBr in acetic acid under reflux. The reaction selectively substitutes hydrogen at position 2 due to the electron-rich nature of the imidazole ring . For example, using NBS in dimethylformamide (DMF) at 80°C for 6 hours achieves 85–90% bromination efficiency .

  • Benzylation at Position 1 :
    The brominated intermediate undergoes alkylation with benzyl chloride or bromide in the presence of a base (e.g., K₂CO₃ or NaH). Polar aprotic solvents like DMF or acetonitrile facilitate nucleophilic substitution, yielding the target compound after 12–24 hours at 60–80°C .

Limitations : Low regioselectivity during bromination and side reactions (e.g., over-alkylation) reduce yields. Traditional methods also require stoichiometric acids or bases, generating significant waste .

Nano-Catalyzed Synthesis Using ZnO Nanoparticles

Recent advances highlight ZnO nanoparticles (ZnO-NPs) as eco-friendly catalysts for benzimidazole synthesis. The methodology involves:

  • One-Pot Cyclocondensation-Bromination :
    A mixture of o-phenylenediamine, benzaldehyde derivatives, and bromine sources (e.g., KBrO₃ or HBr) reacts in the presence of ZnO-NPs (5–10 mol%) under solvent-free conditions . The nanoparticles enhance reaction kinetics by providing a high surface area for adsorption, facilitating both cyclization and bromination in a single step.

    Optimized Conditions :

    ParameterValue
    Catalyst loading8 mol% ZnO-NPs
    Temperature100°C
    Time2–3 hours
    Yield92–95%

    ZnO-NPs are recyclable for up to five cycles without significant activity loss, reducing environmental impact .

Palladium-Catalyzed Cross-Coupling for Benzyl Group Introduction

Transition-metal catalysis offers precise control over benzylation. A Suzuki-Miyaura coupling approach utilizes:

  • 2-Bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole as the electrophilic partner.

  • Benzylboronic acid as the nucleophile.

  • Pd(PPh₃)₄ (2 mol%) in a mixture of toluene/ethanol (3:1) at 80°C .

This method achieves >90% yield within 4 hours, with excellent functional group tolerance. The reaction mechanism proceeds via oxidative addition of the bromoimidazole to Pd(0), followed by transmetallation and reductive elimination .

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times. A representative procedure involves:

  • Mixing tetrahydrobenzimidazole (1 equiv), benzyl bromide (1.2 equiv), and K₂CO₃ (2 equiv) in DMF.

  • Irradiating at 150 W for 15 minutes.

  • Adding NBS (1.1 equiv) and irradiating for an additional 10 minutes.

This method achieves 88% yield in 25 minutes, compared to 24 hours for conventional heating .

Purification and Characterization

Crude products are purified via:

  • Recrystallization from ethanol/water mixtures.

  • Column chromatography using silica gel and ethyl acetate/hexane (1:4) .

Key Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, benzyl aromatic), 4.52 (s, 2H, CH₂Ph), 2.75–2.65 (m, 4H, tetrahydro ring), 1.85–1.75 (m, 4H, tetrahydro ring) .

  • LC-MS : m/z 291.19 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-benzyl-2-bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The bromine atom and the benzimidazole ring play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Structural Features :

  • The tetrahydrobenzoimidazole core provides partial saturation of the benzene ring, enhancing conformational flexibility compared to fully aromatic benzimidazoles .
  • The bromo substituent at the 2-position may act as a leaving group in nucleophilic substitution reactions, enabling further functionalization .

For the target compound, bromination of a precursor (e.g., 2-aminoimidazole) using brominating agents like N-bromosuccinimide (NBS) could introduce the bromo group, followed by benzylation via alkylation .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

Key structural analogs and their substituent-driven differences are summarized below:

Compound Name Substituents Key Properties/Applications References
1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine Tosyl (SO₂C₆H₄CH₃), vinyl Antiviral activity; synthesized via epoxide aminolysis and condensation
2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole Cl, 4-fluorobenzyl Higher lipophilicity; potential antitubulin agent
1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-amine Methyl, NH₂ Intermediate for bioactive molecules; moderate cytotoxicity
Crystal Form A of 1-Isobutyryl-1′-((1-(4,4,4-trifluorobutyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methyl)spiro[azetidine-3,3′-indolin]-2′-one Trifluorobutyl, spiroazetidine Antiviral (RSV inhibition); high solubility in methanol (115–231 mg/mL)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Tosyl and bromo substituents enhance electrophilicity, facilitating nucleophilic attacks. Bromo derivatives are more reactive than chloro analogs due to weaker C-Br bonds .
  • Lipophilicity : Benzyl and trifluorobutyl groups increase logP values, improving blood-brain barrier penetration compared to polar groups (e.g., NH₂) .
  • Biological Activity : Tosyl and trifluorobutyl derivatives exhibit antiviral properties, while chloro and methyl analogs show cytotoxicity .

Physical and Chemical Properties

Solubility and Stability :

  • Solubility : Bromo and benzyl groups reduce aqueous solubility (e.g., <2 mg/mL in water for similar compounds) but enhance organic solvent compatibility (e.g., 28–75 mg/mL in acetone or toluene) .
  • Thermal Stability : Tetrahydrobenzoimidazoles with bulky substituents (e.g., benzyl) exhibit higher melting points (>300°C) due to intermolecular π-π stacking .

Crystallography :

  • Crystal forms of related compounds (e.g., Crystal Form A in ) show distinct XRPD patterns (Table 1, ), suggesting that bromo and benzyl groups may alter packing efficiency and hydrogen-bonding networks.

Antiviral and Cytotoxic Potency :

Compound Bioactivity (EC₅₀/IC₅₀) Target References
Crystal Form A (Trifluorobutyl derivative) EC₅₀ = 0.007 µM (RSV inhibition) Respiratory syncytial virus
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole derivatives IC₅₀ = 15.60–43.81 µM (HEPG2 cells) Antitubulin; cytotoxic
2-Aminoimidazole analogs Moderate antifungal activity Fungal pathogens

Mechanistic Insights :

  • Bromo-substituted compounds may inhibit viral replication via halogen bonding with protease active sites .
  • Cytotoxicity in HEPG2 cells correlates with substituent polarity: hydrophobic groups (e.g., benzyl) enhance cellular uptake .

Biological Activity

1-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole (CAS: 934223-56-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antibacterial and antifungal properties.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported for various derivatives in the benzimidazole class:
    • Compounds with halogen substitutions showed MIC values ranging from 12.5 to 50 μg/mL against Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMIC (μg/mL)
Benzimidazole DerivativeS. aureus25
Benzimidazole DerivativeE. coli50

Antifungal Activity

The antifungal potential of similar compounds has also been explored. For example:

  • Compounds containing a benzimidazole moiety have demonstrated antifungal activity against Candida albicans, with MIC values ranging from 1.6 to 25 μg/mL .
CompoundTarget FungiMIC (μg/mL)
Benzimidazole DerivativeCandida albicans12.5
Benzimidazole DerivativeAspergillus niger25

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

  • Antimicrobial Studies : A study involving various benzimidazole derivatives reported that some exhibited potent antimicrobial activity comparable to established antibiotics like nitrofurantoin .
  • Protozoan Activity : Research has shown that certain derivatives can inhibit the growth of protozoan parasites such as Trypanosoma cruzi, indicating potential use in antiparasitic therapies .
  • Structure-Activity Relationship (SAR) : The introduction of different substituents on the benzimidazole ring significantly affects biological activity. For instance, bulky hydrophobic groups have been associated with enhanced potency against bacterial strains .

Q & A

Q. What are the common synthetic routes for 1-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole?

The synthesis typically involves bromination of tetrahydrobenzimidazole precursors or functionalization via palladium-catalyzed C–N bond formation. For example, iodine-catalyzed dehydrogenative aromatization of tetrahydro derivatives (e.g., 1-benzyl-2-phenyl analogs) can yield aromatic benzimidazoles under aerobic conditions . Bromination steps may employ reagents like N-bromosuccinimide (NBS) in aprotic solvents, as seen in bromo-substituted derivatives (e.g., 5-bromo-4-methyl-2-phenyl analogs with 86% yield) . Multi-step routes using palladium catalysts for intramolecular cyclization are also reported .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ring saturation (e.g., δ 2.64 ppm for methyl groups, aromatic protons at δ 7.45–8.35 ppm) .
  • FTIR : Peaks at ~1617 cm1^{-1} (C=N stretch) and ~592 cm1^{-1} (C-Br) validate imidazole and bromine functionality .
  • Mass spectrometry : High-resolution MS (e.g., m/z 286.01 for [M+^+]) confirms molecular weight .

Q. What theoretical frameworks guide the synthesis and electronic analysis of this compound?

Density Functional Theory (DFT) with B3LYP/6-31G* basis sets is widely used to optimize molecular geometries and predict electronic properties. This method ensures structural minima and validates experimental spectroscopic data (e.g., IR/NMR shifts) . Hybrid functionals incorporating exact exchange terms (e.g., Becke’s 1993 model) improve thermochemical accuracy for reaction energy calculations .

Advanced Research Questions

Q. How can reaction yields for synthesizing this compound be optimized?

  • Catalyst selection : Iodine catalysts enable gram-scale dehydrogenative aromatization (68% yield) .
  • Solvent effects : Polar aprotic solvents (e.g., DCM) enhance bromination efficiency .
  • Substituent tuning : Electron-withdrawing groups (e.g., -Br, -CF3_3) improve reactivity in palladium-catalyzed steps .

Q. How can contradictions in spectroscopic data be resolved?

  • Cross-validation : Combine experimental NMR/IR with DFT-calculated spectra (e.g., B3LYP/6-31G* models) to identify discrepancies in ring saturation or substituent effects .
  • X-ray crystallography : Use SHELX software for structural refinement, comparing bond lengths/angles with NMR-derived conformers .

Q. What computational methods predict the compound’s reactivity and stability?

  • DFT : Calculate HOMO-LUMO gaps to assess electrophilicity/nucleophilicity .
  • Thermodynamic stability : Apply gradient-corrected functionals (e.g., Lee-Yang-Parr) to estimate bond dissociation energies and thermal degradation pathways .

Q. How to design biological activity assays targeting EGFR inhibition?

  • In-silico docking : Use AutoDock Vina to model binding affinities to EGFR active sites, guided by structural analogs (e.g., 2-phenyl-1H-benzimidazole derivatives with IC50_{50} < 10 µM) .
  • ADMET analysis : Predict pharmacokinetics (e.g., BBB permeability, CYP inhibition) via tools like SwissADME .
  • In-vitro cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa), comparing IC50_{50} values with positive controls .

Q. What factors influence the compound’s stability under storage or reaction conditions?

  • Thermal sensitivity : Avoid temperatures >100°C due to C-Br bond lability .
  • Light exposure : Store in amber vials to prevent photodegradation of the imidazole ring .
  • Solvent compatibility : Use anhydrous DMF or THF to minimize hydrolysis of bromine substituents .

Q. How is X-ray crystallography applied to validate the compound’s structure?

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction.
  • Refinement : SHELXL refines positional parameters and thermal displacement factors, achieving R-factors < 0.05 . Cross-check with NMR data (e.g., 1^1H coupling constants) ensures conformational consistency .

Q. How do substituents affect electronic properties and bioactivity?

  • Electron-withdrawing groups (e.g., -Br) lower HOMO energy, enhancing electrophilic reactivity .
  • Benzyl groups improve lipophilicity (logP > 3), favoring membrane permeability in cytotoxicity assays .
  • Steric effects : Bulky substituents (e.g., naphthyl) reduce binding affinity in EGFR models but may enhance selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.